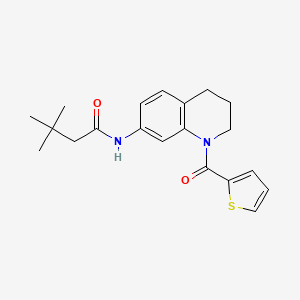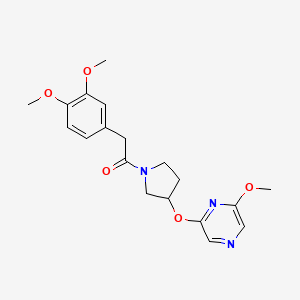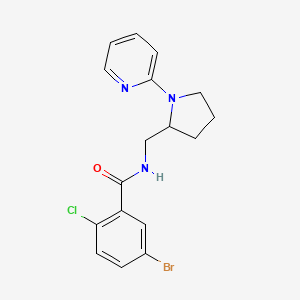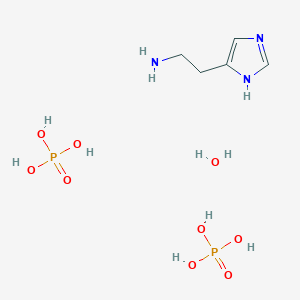![molecular formula C22H25N3O5 B2848030 3,4,5-triethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide CAS No. 896365-08-5](/img/structure/B2848030.png)
3,4,5-triethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-triethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with three ethoxy groups and a phthalazinone moiety
Mechanism of Action
Target of Action
The primary target of this compound is the poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
The compound acts as a potent inhibitor of PARP . It binds to the active site of the enzyme, preventing it from performing its function. This leads to an accumulation of DNA damage in the cells, which can result in cell death, particularly in cancer cells that have defective DNA repair mechanisms.
Biochemical Pathways
The inhibition of PARP affects the DNA repair pathways When PARP is inhibited, the repair of single-strand DNA breaks is impaired This can lead to the formation of double-strand breaks during DNA replication
Result of Action
The result of the compound’s action is the induction of cell death in cells with defective DNA repair mechanisms . This makes the compound potentially useful in the treatment of certain types of cancer.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds are used as intermediates in the synthesis of phthalazinone scaffolds, which are potent inhibitors of poly (ADP-ribose) polymerase .
Molecular Mechanism
It is speculated that it may interact with biomolecules and potentially influence gene expression .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of 3,4,5-triethoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide in animal models .
Metabolic Pathways
The metabolic pathways involving 3,4,5-triethoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide are not well-characterized .
Transport and Distribution
Information regarding the transport and distribution of 3,4,5-triethoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide within cells and tissues is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 3,4,5-triethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with an amine to form the benzamide core.
Introduction of the Phthalazinone Moiety: The phthalazinone moiety is introduced through a nucleophilic substitution reaction. The benzamide core is reacted with 4-oxo-3H-phthalazin-1-ylmethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the phthalazinone moiety can be reduced to form the corresponding alcohol.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products include 3,4,5-tricarboxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide.
Reduction: Products include 3,4,5-triethoxy-N-[(4-hydroxy-3H-phthalazin-1-yl)methyl]benzamide.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
3,4,5-triethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide: Similar structure but with methoxy groups instead of ethoxy groups.
3,4,5-triethoxy-N-[(4-oxo-3H-quinazolin-1-yl)methyl]benzamide: Similar structure but with a quinazolinone moiety instead of a phthalazinone moiety.
Uniqueness
3,4,5-triethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is unique due to the presence of both ethoxy groups and a phthalazinone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-4-28-18-11-14(12-19(29-5-2)20(18)30-6-3)21(26)23-13-17-15-9-7-8-10-16(15)22(27)25-24-17/h7-12H,4-6,13H2,1-3H3,(H,23,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQAEQQZWDRSMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-hydroxycyclopentyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2847950.png)
![Methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2847952.png)

![(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-methoxy-2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2847954.png)


![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2847961.png)

![2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2847963.png)

![N-[4-(2-chloroacetyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B2847968.png)

